molecular formula C21H25N5O2S B12146482 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B12146482
M. Wt: 411.5 g/mol
InChI Key: DQWBLCGQSHTDEF-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound belonging to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, an ethoxyphenyl group, and a trimethylphenyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with an ethoxyphenyl group, usually through a nucleophilic aromatic substitution reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a suitable thiol reacts with the triazole derivative.

    Formation of the Acetamide Moiety: The final step involves the acylation of the triazole derivative with 2,4,6-trimethylphenyl acetic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the nitro groups if present, leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, research is focused on its potential therapeutic applications. The compound’s structure suggests it could be used in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The ethoxyphenyl and trimethylphenyl groups enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
  • 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the ethoxyphenyl and trimethylphenyl groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C21H25N5O2S/c1-5-28-17-8-6-7-16(11-17)20-24-25-21(26(20)22)29-12-18(27)23-19-14(3)9-13(2)10-15(19)4/h6-11H,5,12,22H2,1-4H3,(H,23,27)

InChI Key

DQWBLCGQSHTDEF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

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